molecular formula C12H16N2S B1269946 N-phenylpiperidine-1-carbothioamide CAS No. 2762-59-6

N-phenylpiperidine-1-carbothioamide

Cat. No. B1269946
CAS RN: 2762-59-6
M. Wt: 220.34 g/mol
InChI Key: VYTYEDNCIFTZDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-phenylpiperidine-1-carbothioamide derivatives involves several key methods and reactions. For example, the synthesis and characterization of related compounds have been reported through reactions involving phenylisothiocyanate and thiosemicarbazide, indicating a common pathway for the introduction of the carbothioamide functionality into the piperidine ring (Hossain et al., 2012). Additionally, the synthesis of N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives has been achieved through cyclization reactions, highlighting the versatility of carbothioamide synthesis (Pitucha et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of N-phenylpiperidine-1-carbothioamide and its analogs has been conducted through various spectroscopic techniques, including X-ray crystallography. For instance, the structural conformation of related compounds has been elucidated, providing insight into the molecular arrangements and potential for interactions (Plazzi et al., 1997).

Chemical Reactions and Properties

The chemical reactivity of N-phenylpiperidine-1-carbothioamide derivatives involves interactions with various reagents to form new compounds with potential biological activities. Such reactions include the formation of Schiff bases through microwave-assisted synthesis, showcasing the compound's applicability in creating bioactive molecules (Al-Salami, 2018).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : N-phenylpiperidine-1-carbothioamide and its derivatives can be synthesized through various methods, including the reaction of phenylisothiocyanate with thiosemicarbazide and refluxing the mixture in ethanol. These compounds are characterized using spectral and elemental analyses (Hossain et al., 2012).

Biological and Pharmacological Activities

  • Antibacterial and Antifungal Properties : Certain derivatives, like N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamides, exhibit promising antibacterial activities. Their structures are confirmed by elemental analysis, NMR, and X-ray diffraction (Pitucha et al., 2010).
  • Cardiotonic Agents : Derivatives of N-phenylpiperidine-1-carbothioamide, like 2-phenylthiazolidine derivatives, have been explored for their cardiotonic activity, exhibiting potent positive inotropic activity (Nate et al., 1987).

Antidepressant and Neuroprotective Effects

  • Antidepressant Activity : Phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides show potential antidepressant effects. The compounds reduce immobility time significantly in preclinical models, suggesting their use in treating depression (Mathew et al., 2014).

Chemical Synthesis and Modifications

  • Novel Synthesis Methods : Innovative one-pot procedures for synthesizing N-(phenylimino)indazole-1-carbothioamides have been developed, featuring environmentally friendly conditions and high yields of the products (Safaei et al., 2014).

In Vitro and In Vivo Studies

  • Hypoglycemic Activities : Adamantane-isothiourea hybrid derivatives, including N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamides, demonstrate potent hypoglycemic activity in diabetic rat models, indicating their potential for diabetes treatment (Al-Wahaibi et al., 2017).

Molecular and Structural Analysis

  • Crystallography and Conformational Studies : Detailed crystallographic and molecular studies, such as those conducted on N-(2,6-Diisopropylphenyl)thioamide, provide insights into the molecular structure and conformation of these compounds, essential for understanding their biological activity (Omondi & Levendis, 2012).

Derivatization and Analytical Applications

  • Derivatization Reagents in Chromatography : Compounds like 4-(2-aminoethyl)-N-phenylpiperazine-1-carbothioamide are synthesized as derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS), enhancing analytical detection and efficiency (Inoda et al., 2011).

Antitumor Potential

  • Cancer Research : N*-N*-S* tridentate ligand systems containing compounds like N-phenylpiperidine-1-carbothioamide have been evaluated for their antitumor activity, demonstrating potential in cancer treatment research (Antonini et al., 1981).

properties

IUPAC Name

N-phenylpiperidine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c15-12(14-9-5-2-6-10-14)13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTYEDNCIFTZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351358
Record name N-phenylpiperidine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenylpiperidine-1-carbothioamide

CAS RN

2762-59-6
Record name 1-Piperidinecarboxanilide, thio-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100969
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Piperidinecarboxanilide, thio-
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name N-phenylpiperidine-1-carbothioamide
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Record name 1,1-PENTAMETHYLENE-3-PHENYL-2-THIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
YF Li, FF Jian - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
The title compound, C12H16N2S, was prepared by the reaction of with phenyl isothiocyanate and piperidine. In the crystal structure, the molecule exhibits intermolecular N—H⋯S …
Number of citations: 11 scripts.iucr.org
SBB Prasad, S Mysore, CSA Raj… - Current Bioactive …, 2020 - ingentaconnect.com
Background: Novel carboxamides and thioureas of 2,3-dihydro-5,6-dimethoxy-2-((piperidin- 4-yl)methyl) inden-1-one were synthesized and their potential anticholinesterase activities …
Number of citations: 2 www.ingentaconnect.com
IM Fawzy, KM Youssef, NSM Ismail… - Chemical Biology & …, 2015 - Wiley Online Library
… 3,5-bis(4-Hydroxy-3-methoxybenzylidene)-4-oxo-N-phenylpiperidine-1-carbothioamide (XIIe) exhibited considerable cytotoxic activity with IC 50 values in 1–2.5 μm range. In silico and …
Number of citations: 6 onlinelibrary.wiley.com
M Taha, NH Ismail, W Jamil, KM Khan, U Salar… - Medicinal Chemistry …, 2015 - Springer
Thiourea analogs 1–20 were synthesized and evaluated for their in vitro β-glucuronidase inhibitory potential. The compounds 9 (0.86 ± 0.01 μM), 6 (1.24 ± 0.01 μM), 16 (1.64 ± 0.02 μM) …
Number of citations: 45 link.springer.com
SK Sahoo, S Chakraborty, BK Patel - Journal of Sulfur Chemistry, 2012 - Taylor & Francis
… In a typical reaction, di-substituted thiourea N-phenylpiperidine-1-carbothioamide (1a) (2 mmol) was dissolved in ethanol (2.5 ml) to which was added FeCl 3 (30 mol%), under stirring at …
Number of citations: 5 www.tandfonline.com
K Vinaya, CV Kavitha, DS Prasanna… - Chemical Biology & …, 2012 - Wiley Online Library
A series of novel 2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl) piperidin‐1‐yl)ethanone derivatives 9(a–e) and 10(a–g) were synthesized and characterized …
Number of citations: 5 onlinelibrary.wiley.com
BV Varun, KR Prabhu - RSC advances, 2013 - pubs.rsc.org
… N-Phenylpiperidine-1-carbothioamide (3ah) 17 . Prepared as described in the general experimental procedure and purified on silica gel column (EtOAc/hexane 5 [thin space (1/6-em)] : […
Number of citations: 11 pubs.rsc.org
H Sudhamani, ST Basha, N Venkateswarlu… - Journal of Chemical …, 2015 - Springer
A new class of antimicrobial and antioxidant agents, based on thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole were synthesized by adopting a simple and …
Number of citations: 13 link.springer.com
IM Fawzy, KM Youssef, NSM Ismail, J Gullbo… - Future, 2015 - researchgate.net
Context: Extensive research conducted within past years revealed that curcumin is a highly pleiotropic molecule that interacts with a diverse range of molecular targets and hence it …
Number of citations: 0 www.researchgate.net
IM Fawzy, KM Youssef, NSM Ismail, J Gullbo… - Future Journal of …, 2015 - Elsevier
Context Extensive research conducted within past years revealed that curcumin is a highly pleiotropic molecule that interacts with a diverse range of molecular targets and hence it …
Number of citations: 15 www.sciencedirect.com

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